Octyl (octyloxy)acetate
Description
Structural Framework and Nomenclature of Octyl (octyloxy)acetate
The defining characteristic of this compound is the presence of two key functional groups: an ester and an ether. The systematic IUPAC name for this compound is Octyl 2-(octyloxy)acetate . This name delineates its structure as the octyl ester of 2-(octyloxy)acetic acid.
The molecular structure consists of an acetate (B1210297) core that is modified with an octyloxy substituent at the alpha-carbon (the carbon adjacent to the carbonyl group). The ester portion is formed with an octyl alcohol. The complete structure can be visualized as an eight-carbon alkyl chain (from octanol) linked to the ester's oxygen atom, and another eight-carbon alkyl chain linked via an ether oxygen to the carbon adjacent to the ester's carbonyl group.
The presence of both the ester and the ether functionalities imparts a unique combination of chemical properties. The ester group is known to be polar, while the two octyl chains contribute significant nonpolar character to the molecule. libretexts.orgnumberanalytics.com This amphiphilic nature suggests potential applications in areas requiring surface activity or specific solubility characteristics.
Table 1: Structural and Predicted Properties of this compound
| Property | Value |
| IUPAC Name | Octyl 2-(octyloxy)acetate |
| Molecular Formula | C₁₈H₃₆O₃ |
| Molecular Weight | 300.48 g/mol |
| Functional Groups | Ester, Ether |
| Key Structural Features | Octyl ester, Octyloxy substituent |
Note: The properties in this table are predicted based on the molecular structure, as direct experimental data is not widely available.
Academic Significance of this compound within Ester Chemistry
Esters are a cornerstone of organic chemistry, recognized for their roles in everything from natural fragrances to the synthesis of polymers and pharmaceuticals. bohrium.comnagwa.com The academic significance of a molecule like this compound lies in the nuanced chemical behavior introduced by the additional ether linkage.
The presence of the C-O-C ether bond introduces a site of flexibility and potential for hydrogen bonding with protic solvents, which can influence the molecule's conformation and reactivity. rockymountainlabs.comuva.es Research on molecules with both ether and ester functionalities often explores how these groups collectively impact physical properties such as boiling point, viscosity, and solubility. Current time information in Bangalore, IN.orgchemboulder.com
In the context of ester chemistry, the alpha-octyloxy substituent is of particular interest. Substituents at the alpha-position of an ester can influence the reactivity of the carbonyl group through electronic and steric effects. The electron-donating nature of the ether oxygen could potentially modulate the electrophilicity of the ester's carbonyl carbon.
Furthermore, the study of such molecules contributes to a deeper understanding of reaction mechanisms. For instance, the selective reduction of esters to ethers is a challenging transformation, and understanding the stability and reactivity of ether-containing esters can provide insights into developing new synthetic methodologies. rockymountainlabs.comchemicalbook.com
Overview of Research Trajectories for Octyloxy-Functionalized Molecules
While research specifically targeting this compound is limited, a broader look at octyloxy-functionalized molecules reveals several active areas of investigation. The octyloxy group, a long alkyl chain attached via an ether linkage, is often incorporated into molecules to enhance solubility in nonpolar solvents and to influence self-assembly and liquid crystalline properties.
One significant research trajectory is in the field of liquid crystals . Scientists have synthesized various molecules, including coumarin (B35378) esters and Schiff bases, containing octyloxy chains. chemicalbook.comsavemyexams.com The long, flexible octyloxy group can promote the formation of ordered liquid crystalline phases, which are crucial for applications in displays and sensors. mdpi.com
Another area of interest is in materials science and nanotechnology . The octyloxy group can be found in molecules designed for self-assembled monolayers and in the peripheral units of dendrimers. pressbooks.pub Its presence can dictate the packing of molecules in thin films and the properties of the resulting nanomaterials.
In the realm of medicinal and biological chemistry , the octyloxy group is sometimes incorporated into drug candidates to modulate their lipophilicity, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties. For example, basic esters of para-alkoxyphenylcarbamic acids with an octyloxy substituent have been investigated for their antimicrobial effects. mdpi.com
Table 2: Spectroscopic Data for Functionalities Present in this compound
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal |
| Infrared (IR) Spectroscopy | Ester (C=O stretch) | ~1735-1750 cm⁻¹ (strong) rockymountainlabs.comlibretexts.orgspectroscopyonline.com |
| Ether (C-O stretch) | ~1000-1300 cm⁻¹ (strong) rockymountainlabs.comlibretexts.orglibretexts.org | |
| ¹H NMR Spectroscopy | Protons on carbon adjacent to ester oxygen (-OCH₂-) | ~3.7-4.1 ppm orgchemboulder.compressbooks.pub |
| Protons on carbon adjacent to ether oxygen (-OCH₂-) | ~3.4-4.5 ppm pressbooks.publibretexts.org | |
| Protons on carbon alpha to ester carbonyl (-CH₂-C=O) | ~2.0-2.2 ppm orgchemboulder.com | |
| ¹³C NMR Spectroscopy | Ester carbonyl carbon (C=O) | >160 ppm mdpi.com |
| Carbon adjacent to ether oxygen (-CH₂-O-) | ~50-80 ppm libretexts.org |
Note: The data in this table represents typical ranges for the specified functional groups and can vary based on the specific molecular environment.
Structure
2D Structure
Properties
CAS No. |
59417-75-3 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
octyl 2-octoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-5-7-9-11-13-15-20-17-18(19)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
MQEVGOURUMNEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(=O)OCCCCCCCC |
Origin of Product |
United States |
Analytical Characterization Methodologies for Octyl Octyloxy Acetate and Octyloxy Functionalized Compounds
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. The choice between liquid and gas chromatography is primarily determined by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) of Esters
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. researchgate.net For a high molecular weight ester like Octyl (octyloxy)acetate, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. mdpi.com
In a typical RP-HPLC method development for this compound, a hydrophobic stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, would be selected. pharmaguideline.comasianjpr.com This non-polar stationary phase effectively retains the non-polar alkyl and octyloxy chains of the molecule. The separation is then achieved by using a polar mobile phase. A gradient elution is often preferred over an isocratic one for complex samples, starting with a higher polarity mobile phase (e.g., a higher percentage of water) and gradually increasing the concentration of a less polar organic solvent like acetonitrile (B52724) or methanol. asianjpr.comlibretexts.org This ensures that any impurities with different polarities are well-resolved from the main compound peak.
Detection is commonly performed using an ultraviolet (UV) detector, although this compound lacks a strong chromophore. Therefore, detection might be set at a low wavelength (around 210 nm) where the ester carbonyl group absorbs, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed for more sensitive and uniform detection. asianjpr.com The purity of the sample is determined by the area percentage of the main peak in the resulting chromatogram.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. greyhoundchrom.com Given its relatively high molecular weight, the analysis of this compound requires specific GC conditions to ensure proper volatilization and elution from the column.
The method would necessitate a high-temperature capillary column, typically with a non-polar or mid-polarity stationary phase, such as a polysiloxane-based phase (e.g., 5% phenyl-polydimethylsiloxane). nih.gov A temperature programming approach is crucial, where the column oven temperature is gradually increased over the course of the analysis. This allows for the elution of lower-boiling point impurities first, followed by the higher-boiling point target analyte, ensuring good separation and peak shape. azom.com The injector port would need to be set to a high temperature to ensure the complete and rapid vaporization of the sample upon injection. azom.com
The most common detector for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to virtually all organic compounds and provides a response proportional to the mass of carbon, allowing for accurate quantification of purity. greyhoundchrom.com For definitive identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides fragmentation patterns that can be used to confirm the molecular weight and structure of the eluting compounds. researchgate.net
Spectroscopic Elucidation of this compound Structure
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of each atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. researchgate.netorgchemboulder.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. For this compound, with the structure CH₃(CH₂)₇OCH₂COO(CH₂)₇CH₃ , NMR provides definitive evidence for the connectivity of the octyloxy, acetate (B1210297), and octyl groups.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ) is indicative of the electronic environment, with protons near electronegative atoms like oxygen appearing further downfield. oregonstate.edu The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and follows the n+1 rule.
Predicted ¹H NMR Data for this compound It is important to note that the following data is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds, as specific experimental data for this compound is not readily available in published literature.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.15 | s | 2H | -O-CH₂ -C(O)O- |
| ~ 4.08 | t | 2H | -C(O)O-CH₂ -(CH₂)₆CH₃ |
| ~ 3.45 | t | 2H | CH₃(CH₂)₆-CH₂ -O- |
| ~ 1.60 | m | 4H | -C(O)O-CH₂-CH₂ - & -O-CH₂-CH₂ - |
| ~ 1.28 | m | 20H | -(CH₂)₅-CH₃ & -(CH₂)₅-CH₃ |
| ~ 0.88 | t | 6H | CH₃ -(CH₂)₇- & CH₃ -(CH₂)₇- |
s = singlet, t = triplet, m = multiplet
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its functional group and electronic environment. For instance, carbonyl carbons in esters appear significantly downfield, while aliphatic carbons appear upfield.
Predicted ¹³C NMR Data for this compound It is important to note that the following data is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds, as specific experimental data for this compound is not readily available in published literature.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.5 | C =O |
| ~ 71.2 | CH₃(CH₂)₆-C H₂-O- |
| ~ 68.0 | -O-C H₂-C(O)O- |
| ~ 65.5 | -C(O)O-C H₂-(CH₂)₆CH₃ |
| ~ 31.8 | Alkyl Chain C H₂ |
| ~ 29.5 | Alkyl Chain C H₂ |
| ~ 29.3 | Alkyl Chain C H₂ |
| ~ 28.6 | Alkyl Chain C H₂ |
| ~ 26.0 | Alkyl Chain C H₂ |
| ~ 22.7 | Alkyl Chain C H₂ |
| ~ 14.1 | C H₃ |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule, such as this compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum reveals the vibrational frequencies of its chemical bonds. Each type of bond vibrates at a characteristic frequency, making it possible to identify specific functional groups.
In the analysis of an ester like this compound, the FT-IR spectrum is dominated by several key absorptions. The most prominent and easily identifiable peak is that of the carbonyl (C=O) group's stretching vibration, which appears as a sharp and intense band typically in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters. pressbooks.pub Another crucial set of absorptions arises from the C-O stretching vibrations of the ester linkage. There are typically two C-O stretch bands: the C-O-C asymmetric stretch, which is usually strong and found between 1150-1250 cm⁻¹, and the O-C-C symmetric stretch, which is of medium intensity and located in the 1000-1100 cm⁻¹ region. ieeesem.com
The octyloxy and octyl groups, being long alkyl chains, contribute strong, sharp peaks corresponding to C-H stretching vibrations in the 2850-2960 cm⁻¹ range. libretexts.org Specifically, asymmetric and symmetric stretching vibrations of methylene (B1212753) (CH₂) and methyl (CH₃) groups can be observed. Additional bands related to C-H bending (scissoring and rocking) vibrations for these alkyl groups typically appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively. libretexts.orgchegg.com The presence of the ether linkage (C-O-C) within the octyloxy group would also produce a characteristic stretching band, typically in the 1070-1150 cm⁻¹ range, which may overlap with the ester's C-O stretching bands.
The following table summarizes the expected characteristic FT-IR absorption peaks for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong, Sharp |
| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp |
| C-H Bend (Scissoring) | Alkyl (CH₂) | 1450 - 1470 | Medium |
| C-H Bend (Umbrella) | Alkyl (CH₃) | 1370 - 1380 | Medium |
| C-O-C Asymmetric Stretch | Ester & Ether | 1150 - 1250 | Strong |
| O-C-C Symmetric Stretch | Ester | 1000 - 1100 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. The wavelengths absorbed correspond to the energy required to promote an electron from a lower-energy molecular orbital (like a highest occupied molecular orbital, HOMO) to a higher-energy one (like a lowest unoccupied molecular orbital, LUMO).
Simple, saturated esters and ethers, such as this compound, lack extensive conjugated systems or chromophores that absorb in the typical UV-Vis range (200-800 nm). msu.edu The electronic transitions available in such molecules are primarily of two types:
n → σ* (non-bonding to sigma antibonding): Electrons from the non-bonding lone pairs on the oxygen atoms are excited to an antibonding sigma orbital.
σ → σ* (sigma to sigma antibonding): Electrons from sigma bonds (C-C, C-H, C-O) are excited to corresponding antibonding orbitals.
Both of these transitions require a high amount of energy, meaning they absorb light at short wavelengths, typically below 200 nm in the "far" or "vacuum" UV region. msu.edu The ester carbonyl group also allows for an n → π* transition, but this is typically weak (low molar absorptivity) and also occurs at wavelengths below the standard analytical range. msu.edu
Therefore, a UV-Vis spectrum of a pure, saturated compound like this compound would show no significant absorption peaks in the 200-800 nm range. Its utility in this context is primarily as a negative indicator; the absence of peaks confirms the lack of conjugated double bonds, aromatic rings, or other chromophoric functional groups. shimadzu.com Should the molecule contain conjugated systems, the absorption maximum (λmax) would shift to longer wavelengths (a bathochromic shift), and the absorption intensity would increase (a hyperchromic shift), with the extent of the shift correlating to the length of the conjugated system. utoronto.ca
Advanced Characterization Techniques for Octyloxy-Incorporated Materials
X-ray Diffraction (XRD) for Polymeric Structure Analysis
X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. fiveable.me In the context of polymers functionalized with octyloxy side chains, XRD is indispensable for determining the degree of crystallinity and understanding the spatial arrangement of the polymer chains. thermofisher.com
Polymers can exist in states ranging from highly crystalline, where chains are ordered in regular lattice structures, to completely amorphous, where chains are randomly entangled. thermofisher.com Most polymers are semi-crystalline, containing both crystalline lamellae and amorphous regions. XRD analysis provides detailed information on this morphology.
When a beam of X-rays is directed at a semi-crystalline polymer, the ordered crystalline regions diffract the X-rays at specific angles according to Bragg's Law (nλ = 2d sinθ). fiveable.me This produces sharp diffraction peaks superimposed on a broad, diffuse halo from the amorphous regions.
Key information derived from the XRD pattern of an octyloxy-incorporated polymer includes:
Degree of Crystallinity: The relative areas of the sharp crystalline peaks and the broad amorphous halo can be used to quantify the percentage of the material that is crystalline. This property is crucial as it dictates the material's mechanical, thermal, and chemical properties. thermofisher.com
Inter-chain and Lamellar Spacing: The positions of the diffraction peaks (the 2θ angle) directly relate to the d-spacing, which is the distance between crystal planes. youtube.com In polymers, these peaks often correspond to the lamellar stacking distance (the thickness of crystalline and amorphous layers) and the inter-chain distance within the crystalline domains. researchgate.net
For example, studies on conjugated polymers have shown that longer or branched alkyl side chains affect the π-π stacking distance and lamellar stacking, which are directly observable through changes in the XRD patterns. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers structural clues based on its fragmentation patterns. chemguide.co.uk
When a molecule like this compound is introduced into a mass spectrometer, it is first ionized, most commonly by electron ionization (EI), which removes an electron to form a positive radical ion known as the molecular ion (M⁺·). libretexts.org The m/z value of this ion provides the molecular weight of the compound.
The molecular ion is energetically unstable and tends to break apart into smaller, charged fragments and neutral radicals. libretexts.org Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern that acts as a molecular fingerprint. The most stable and thus most abundant fragment ion produces the tallest peak in the spectrum, known as the base peak. libretexts.org
For an ester with octyl and octyloxy groups, fragmentation would be expected to occur via several well-established pathways:
Alpha-Cleavage: Bonds adjacent to the carbonyl group or the ether oxygen are susceptible to cleavage. Cleavage of the C-O bond on the alcohol side of the ester is common.
McLafferty Rearrangement: This is a characteristic fragmentation for esters with sufficiently long alkyl chains. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, resulting in the elimination of a neutral alkene molecule.
Cleavage of the Alkyl Chains: The long octyl and octyloxy chains can fragment through the loss of successive alkyl radicals.
The following table details some of the prominent fragments observed in the electron ionization mass spectrum of Octyl acetate.
| m/z Value | Proposed Fragment Ion | Possible Origin |
| 172 | [C₁₀H₂₀O₂]⁺· | Molecular Ion (M⁺·) |
| 112 | [C₈H₁₆]⁺· | Loss of acetic acid (CH₃COOH) via rearrangement |
| 84 | [C₆H₁₂]⁺· | Loss of an alkene from a larger fragment |
| 70 | [C₅H₁₀]⁺· | Loss of an alkene from a larger fragment |
| 56 | [C₄H₈]⁺· | Loss of an alkene from a larger fragment |
| 43 | [CH₃CO]⁺ | Base Peak; Acylium ion from alpha-cleavage |
Advanced Materials Applications of Octyl Octyloxy Acetate and Octyloxy Functionalized Polymers
Integration of Octyloxy Moieties in Polymeric Systems
The introduction of octyloxy side chains onto polymer backbones is a key design element in the development of high-performance organic materials. These aliphatic chains are not merely solubilizing agents but play an active role in dictating the solid-state organization and, consequently, the electronic behavior of the polymers.
Octyloxy Chains in Conjugated Polymer Design
In the design of conjugated polymers for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the choice of side chain is as crucial as the design of the conjugated backbone itself. nguyenstarch.com Octyloxy chains are frequently employed to enhance the processability of otherwise insoluble conjugated polymers in common organic solvents. acs.org Beyond solubility, the length and branching of the octyloxy side chains can be strategically manipulated to control the intermolecular packing of the polymer chains. nguyenstarch.com This control over the solid-state morphology is paramount for efficient charge transport, as it influences the degree of π-π stacking between adjacent polymer backbones. The flexible nature of the octyloxy chains allows for fine-tuning of the intermolecular distance, which in turn affects the electronic coupling and charge carrier mobility.
Synthesis and Characterization of Octyloxy-Containing Polymer Backbones
The synthesis of octyloxy-containing polymers typically involves the polymerization of monomers functionalized with octyloxy groups. Common polymerization techniques include transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and direct arylation polymerization. These methods allow for the controlled synthesis of well-defined polymer architectures.
The characterization of these polymers is crucial to understanding their structure-property relationships. A suite of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and the successful incorporation of the octyloxy side chains.
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymer, which are critical parameters influencing its physical and mechanical properties.
UV-Vis Spectroscopy: Provides insights into the electronic structure of the conjugated polymer, including its absorption and emission properties.
Cyclic Voltammetry (CV): Used to determine the electrochemical properties of the polymer, such as its HOMO and LUMO energy levels, which are important for designing electronic devices.
X-ray Diffraction (XRD): Elucidates the solid-state packing and crystallinity of the polymer films, revealing information about the intermolecular organization.
| Characterization Technique | Information Obtained | Relevance to Octyloxy-Containing Polymers |
| NMR Spectroscopy | Chemical structure confirmation | Verifies the attachment and purity of octyloxy side chains. |
| GPC | Molecular weight and distribution | Influences solubility and film-forming properties. |
| UV-Vis Spectroscopy | Electronic absorption and emission | Reveals the effect of octyloxy chains on the polymer's optical properties. |
| Cyclic Voltammetry | HOMO/LUMO energy levels | Determines the electronic band structure, crucial for device applications. |
| XRD | Solid-state packing and crystallinity | Shows how octyloxy chains influence the intermolecular arrangement. |
Influence of Octyloxy Chains on Material Properties and Performance
The presence of octyloxy side chains has a profound impact on the material properties and, consequently, the performance of devices fabricated from these polymers.
Modulation of Electronic Properties in Organic Electronics
In the field of organic electronics, the electronic properties of conjugated polymers are of utmost importance. The introduction of octyloxy side chains can modulate these properties in several ways. The electron-donating nature of the oxygen atom in the octyloxy group can influence the electron density of the conjugated backbone, thereby altering its HOMO and LUMO energy levels. This tuning of the energy levels is critical for achieving efficient charge injection and transport in electronic devices.
Furthermore, the length of the alkyl portion of the octyloxy chain can impact the charge carrier mobility. While longer side chains can enhance solubility, they can also increase the distance between polymer backbones, potentially hindering intermolecular charge hopping. Therefore, an optimal side chain length must be determined to balance processability and electronic performance. Research has shown that even subtle changes in the side chain architecture can lead to significant variations in device efficiency.
| Property | Influence of Octyloxy Chains | Impact on Organic Electronics |
| HOMO/LUMO Energy Levels | Electron-donating effect of the oxygen atom can raise the HOMO level. | Affects charge injection barriers and the open-circuit voltage in solar cells. |
| Charge Carrier Mobility | Influenced by the degree of π-π stacking, which is affected by side chain length and packing. | Determines the switching speed of transistors and the efficiency of charge extraction in solar cells. |
| Solubility | Long aliphatic chains enhance solubility in organic solvents. | Enables solution-based processing techniques like spin-coating and printing for large-area device fabrication. |
Impact on Self-Assembly and Supramolecular Structures
The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in the design of functional materials. The self-assembly of molecules on surfaces can lead to the formation of structures with engineered chemical reactivity. researchgate.net Octyloxy chains play a significant role in directing the self-assembly of polymers both in solution and in the solid state. The interplay between the rigid conjugated backbone and the flexible octyloxy side chains can lead to the formation of various nanostructures, such as nanofibers, nanoribbons, and crystalline domains.
These self-assembled structures are often driven by a combination of π-π stacking interactions between the conjugated backbones and van der Waals interactions between the aliphatic side chains. The resulting morphology has a direct impact on the material's properties. For instance, the formation of highly ordered, crystalline domains can enhance charge transport, while the formation of specific porous structures could be beneficial for sensing applications.
Potential Roles of Octyl (octyloxy)acetate in Functional Material Precursors
While octyloxy-functionalized polymers are well-established in materials science, the specific compound "this compound" does not have a documented role as a direct precursor in the synthesis of advanced functional materials based on available scientific literature. Its primary applications are in the fragrance and flavor industries.
The development of novel precursors is a critical step in the engineering of new materials, with a focus on controlling reactivity to create targeted architectures. researchgate.net In principle, esters can be utilized in polymer chemistry. For example, active ester polymerization is a method used to synthesize polymers with functional side groups. This process involves the polymerization of monomers containing an "active ester" group, which can then be readily converted to other functional groups through post-polymerization modification.
Theoretically, one could envision a synthetic scheme where this compound is modified to incorporate a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety. Such a monomer could then be polymerized to yield a polymer with pendant octyloxyacetate groups. These groups could potentially be hydrolyzed to generate hydroxyl functionalities or undergo other chemical transformations to tailor the polymer's properties. However, it is important to emphasize that this is a speculative pathway, and there is currently no research to support the use of this compound for these purposes. The design of functional material precursors often involves complex organic synthesis to create molecules with specific reactive sites for controlled polymerization. researchgate.net
Environmental Fate and Degradation Studies of Octyl Octyloxy Acetate
Chemical Degradation Mechanisms of Octyl (octyloxy)acetate Esters
The primary chemical degradation pathways for this compound are expected to involve the cleavage of the ester linkage through hydrolysis and photo-oxidative processes that target the ether bond.
Hydrolysis is a key abiotic degradation process for esters in aqueous environments. The reaction involves the cleavage of the ester bond, yielding a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. chemguide.co.uk
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comucalgary.ca This is a reversible process. chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.comucalgary.camasterorganicchemistry.com This process results in the formation of a carboxylate salt and an alcohol. masterorganicchemistry.com
The hydrolysis of this compound would, therefore, be expected to yield octanoic acid and octyloxy)ethanol. The rate of hydrolysis is influenced by pH and temperature.
Table 1: General Mechanisms of Ester Hydrolysis
| Catalyst | Reaction Type | Key Steps | Products |
| Acid (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the alcohol. | Carboxylic Acid and Alcohol |
| Base (e.g., NaOH) | Nucleophilic Acyl Substitution (Saponification) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the alkoxide leaving group. 4. Deprotonation of the carboxylic acid. | Carboxylate Salt and Alcohol |
This table provides a generalized overview of ester hydrolysis mechanisms.
Photo-oxidative degradation is initiated by the absorption of light, leading to the formation of reactive species that can break down the molecule. For this compound, the ether linkage is a potential site for photo-oxidation. Ethers can undergo autoxidation in the presence of oxygen and light, a process that proceeds via a free radical chain mechanism to form hydroperoxides. youtube.comyoutube.comlibretexts.org These hydroperoxides can be unstable and decompose, leading to the cleavage of the C-O bond.
The initiation step involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, forming a carbon-centered radical. youtube.com This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide. youtube.com The atmospheric oxidation of ethers can also be initiated by hydroxyl radicals (•OH), which are highly reactive and can abstract a hydrogen atom from the ether. rsc.org
For this compound, this process could lead to the formation of various degradation products, including aldehydes, carboxylic acids, and smaller esters.
Biodegradation Studies of Octyloxy-Containing Compounds
While direct biodegradation studies on this compound are scarce, research on other octyloxy-containing compounds and related glycol ethers provides insight into potential metabolic pathways. Glycol ethers, which share the ether linkage, have been shown to be biodegradable under aerobic conditions. oup.comoup.com
Studies on propylene (B89431) glycol ethers have demonstrated that their biodegradation can be rapid in soil, with half-lives of less than a day to a week depending on the concentration and soil type. oup.com The degradation proceeds without the significant accumulation of intermediate products, ultimately leading to the formation of carbon dioxide. oup.comoup.com The rate of biodegradation is often influenced by the microbial population present in the environment. oup.com
Bacteria capable of degrading glycol ethers have been isolated from various environments, including soil and activated sludge. nih.gov For instance, Pseudomonas and Xanthobacter species have been shown to assimilate and degrade ethylene (B1197577) glycol ethers. nih.gov The metabolic pathway often involves the oxidation of the terminal alcohol group to a carboxylic acid. For example, the degradation of ethylene glycol monoethyl ether by Pseudomonas sp. can produce ethoxyacetic acid. nih.gov
Table 2: Biodegradation of Selected Glycol Ethers
| Compound | Environment | Degradation Rate (t½) | Key Findings |
| 1-methoxy-2-propanol | Sandy Loam Soil | <1 day (at 0.2 ppm) | Complete degradation observed within 2 days. |
| 1-phenoxy-2-propanol | Sandy Loam Soil | <1 day (at 0.2 ppm) | Comparable degradation rates to 1-methoxy-2-propanol. |
| 1-methoxy-2-propanol acetate (B1210297) | Sandy Loam Soil | Not specified | Biodegradation was observed. |
This table is based on data from a study on propylene glycol ethers and indicates potential biodegradability of similar structures. oup.com
Pathways of Environmental Transformation for Octyloxy-Functionalized Structures
The environmental transformation of octyloxy-functionalized structures like this compound will be a combination of the chemical and biological degradation processes discussed. The ester linkage is susceptible to hydrolysis, leading to the formation of an alcohol and a carboxylic acid. The octyloxy group, an ether, can undergo photo-oxidative degradation in the atmosphere and biodegradation in soil and water.
The initial products of hydrolysis, octanoic acid and (octyloxy)ethanol, would themselves undergo further degradation. Fatty acids like octanoic acid are readily biodegradable. The (octyloxy)ethanol fragment, being a glycol ether, would likely be susceptible to microbial degradation, potentially through oxidation of the alcohol group to a carboxylic acid, followed by cleavage of the ether bond.
Future Research Directions and Emerging Opportunities in Octyl Octyloxy Acetate Chemistry
Novel Synthetic Approaches for Octyl (octyloxy)acetate
The synthesis of ether-esters like this compound can theoretically be approached through various established and novel methodologies. Future research could focus on optimizing these routes for efficiency, sustainability, and yield.
One promising avenue is the adaptation of the Williamson ether synthesis . libretexts.orgyoutube.commasterorganicchemistry.com This classic method involves the reaction of an alkoxide with a primary alkyl halide. libretexts.orgmasterorganicchemistry.com For this compound, this could involve the reaction of sodium octyloxide with an appropriate halo-acetate precursor. Research efforts could concentrate on developing phase-transfer catalysis or microwave-assisted protocols to enhance reaction rates and reduce the need for harsh solvents.
Another area for investigation is the use of alkoxymercuration-demercuration reactions . libretexts.orgyoutube.com This method allows for the Markovnikov addition of an alcohol to an alkene. libretexts.org A potential synthetic route for a precursor to this compound could involve the reaction of octene with an alcohol in the presence of a mercury salt, followed by demercuration. libretexts.org Research could explore greener, mercury-free alternatives for this transformation.
Furthermore, acid-catalyzed addition of alcohols to alkenes presents another synthetic pathway. youtube.com This approach could be explored for the formation of the ether linkage within the molecule. Future studies would need to address challenges related to regioselectivity and potential side reactions.
The development of novel catalytic systems, such as those based on transition metals or enzymes, could also lead to more direct and atom-economical syntheses of this compound.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Method | Key Reactants | Potential Advantages | Research Focus |
| Williamson Ether Synthesis | Sodium octyloxide, Halo-acetate | Versatility, well-established | Greener solvents, catalysts |
| Alkoxymercuration-Demercuration | Octene, Alcohol, Mercury salt | High regioselectivity | Mercury-free alternatives |
| Acid-Catalyzed Addition | Octene, Alcohol | Simplicity | Improving selectivity |
| Novel Catalysis | - | High efficiency, sustainability | Catalyst design and screening |
Advanced Applications in Smart Materials and Devices
The unique combination of a flexible ether linkage and a polar ester group in this compound suggests its potential utility in the design of advanced smart materials.
One area of opportunity lies in its use as a plasticizer for polymers . The long alkyl chains could impart flexibility and processability to rigid polymers. Research could focus on its compatibility with various polymer matrices and its effect on their mechanical and thermal properties. Its potential as a bio-based and biodegradable plasticizer would be a key area of investigation.
The amphiphilic nature of this compound could also be exploited in the development of stimuli-responsive materials . For instance, it could be incorporated into polymer networks to create materials that change their shape or properties in response to changes in temperature, pH, or light. Such materials could find applications in soft robotics, sensors, and drug delivery systems.
Furthermore, its potential as a component in phase-change materials (PCMs) for thermal energy storage could be explored. The long alkyl chains might allow for a significant latent heat of fusion, making it suitable for applications in smart textiles, building materials, and electronic device cooling.
Comprehensive Environmental Impact and Sustainable Chemistry Research
A thorough investigation into the environmental fate and impact of this compound is crucial for its potential large-scale application. Research in this area should focus on several key aspects.
Biodegradability studies are paramount. While some related compounds like octyl acetate (B1210297) are known to be biodegradable, the presence of the ether linkage in this compound might influence its degradation pathway and rate. nbinno.comeuropa.eu Studies have shown that ether bonds can be cleaved by microorganisms, but the rate can vary depending on the specific structure of the molecule. wikipedia.orgnih.govnih.gov Research should employ standardized testing methods to determine its biodegradability in various environments, such as soil and water.
The potential for bioaccumulation and ecotoxicity should also be assessed. While octyl acetate is considered to have low toxicity, the introduction of an octyloxy group could alter its toxicological profile. nbinno.comchemimpex.com Comprehensive studies on aquatic organisms and soil microorganisms would be necessary to establish its environmental safety.
Table 2: Key Areas for Environmental Research on this compound
| Research Area | Key Parameters to Investigate | Importance |
| Biodegradation | Rate and pathway in soil and water | Determining environmental persistence |
| Ecotoxicity | Effects on aquatic and terrestrial organisms | Assessing potential harm to ecosystems |
| Bioaccumulation | Potential to accumulate in living organisms | Evaluating long-term environmental risk |
| Sustainable Synthesis | Use of renewable feedstocks, green catalysts | Reducing environmental impact of production |
Interdisciplinary Research Integrating this compound Studies
The exploration of this compound's full potential will require a highly interdisciplinary approach, integrating expertise from various scientific fields.
Collaboration between synthetic chemists and materials scientists will be essential for designing and creating novel smart materials. Chemists can focus on tailoring the molecular structure of this compound to achieve specific properties, while materials scientists can incorporate it into new materials and characterize their performance.
Partnerships with environmental scientists and toxicologists are crucial for a comprehensive understanding of its environmental impact. This collaboration will ensure that the development of any new applications proceeds in an environmentally responsible manner.
Integration with computational chemistry and molecular modeling can accelerate the research process. Computational tools can be used to predict the properties of this compound and its interactions with other molecules, guiding experimental work and reducing the need for extensive trial-and-error.
Finally, collaborations with industrial partners will be vital for translating fundamental research into real-world applications. Industry input can help to identify promising application areas and guide research towards commercially viable solutions.
Q & A
Q. What are the common laboratory methods for synthesizing octyl acetate, and how do their yields compare?
Octyl acetate is synthesized via esterification or enzymatic transesterification. A classic esterification method involves reacting octanol with acetic acid under acidic conditions, yielding ~59.2% (theoretical yield: 23.8 g vs. actual 14.1 g) . Enzymatic approaches using Bacillus licheniformis esterase achieve higher yields (77.3%) by optimizing molar ratios (1:1 vinyl acetate:octanol) and enzyme concentrations (0.8 µg/ml) . Enzymatic methods reduce hydrolysis side reactions compared to chemical synthesis.
Q. How can researchers verify the purity and structure of synthesized octyl acetate?
Gas chromatography (GC) with a 10% SE-30 Chrom WHP column (2 m length, 0.32 cm internal diameter) is standard. Octyl acetate has a retention time (RT) of ~0.36 min under conditions: oven 210°C, injector 220°C, and flame ionization detector 230°C . Structural confirmation uses SMILES notation (CCCCCCCCOC(C)=O) and SDF/MOL files for 3D visualization .
Q. What thermodynamic properties of octyl acetate are critical for experimental design?
Key properties include heat capacity (measured via adiabatic calorimetry between 298–420 K) and boiling point (186–199°C) . These data inform solvent selection, reaction temperature optimization, and energy calculations for scale-up.
Q. What safety protocols are recommended for handling octyl acetate in the lab?
Octyl acetate has low acute toxicity (Health hazard = 1) but is flammable (Flash Point = 54°C; Fire hazard = 2). Use fume hoods for inhalation risks, wear nitrile gloves, and store at -20°C for long-term stability .
Advanced Research Questions
Q. How can enzymatic transesterification be optimized for high-yield octyl acetate production?
Optimal conditions for Bacillus licheniformis esterase include:
Q. What contradictions exist in literature regarding enzymatic synthesis of octyl acetate?
Studies report conflicting effects of enzyme concentration: higher concentrations (>0.8 µg/ml) reduce yield due to hydrolysis , whereas other esterases (e.g., Talaromyces wortmannii feruloyl esterase) show inverse trends . These discrepancies highlight the need for enzyme-specific kinetic profiling.
Q. How can octyl acetate be applied in energy-efficient bioprocess engineering?
Octyl acetate extracts butyric acid from fermented broths with 30% lower energy use than distillation. This leverages its low water solubility and high partition coefficient in liquid-liquid extraction .
Q. What advanced analytical techniques resolve challenges in quantifying octyl acetate in complex matrices?
GC-MS with a polar capillary column (e.g., DB-WAX) distinguishes octyl acetate from co-eluting terpenes in plant extracts. Quantification uses internal standards (e.g., methyl decanoate) to correct for matrix effects .
Q. How does octyl acetate’s molecular geometry influence its biological activity?
Its linear alkyl chain and ester group enable penetration into lipid bilayers, contributing to antimicrobial effects. Molecular dynamics simulations show a logP of 3.8, correlating with moderate hydrophobicity for membrane interaction .
Q. What methodologies evaluate octyl acetate’s therapeutic potential in neurodegenerative diseases?
In vitro assays using SH-SY5Y neuronal cells measure antioxidant activity (e.g., Nrf2 activation) and anti-inflammatory effects (NF-κB inhibition). In vivo models (e.g., LPS/GalN-induced liver injury in mice) assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
